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Compound of Interest

Compound Name: 4-Methylpent-2-ynoic acid

Cat. No.: B2600812

An In-depth Technical Guide to the Theoretical Properties of 4-Methylpent-2-ynoic Acid

Abstract

4-Methylpent-2-ynoic acid (IUPAC name), a C6 acetylenic carboxylic acid, represents a
molecule of significant interest from a theoretical and synthetic standpoint. While experimental
data on this specific compound is scarce in public literature, its structure—featuring a terminal
isopropy! group, an internal alkyne, and a carboxylic acid moiety—allows for a robust
theoretical characterization. This guide provides a comprehensive analysis of its predicted
physicochemical properties, theoretical spectroscopic signatures, plausible synthetic pathways,
and expected chemical reactivity. The insights are synthesized from established chemical
principles and data from analogous alkynoic acids, positioning this document as a foundational
resource for researchers in synthetic chemistry and drug development exploring novel
molecular scaffolds.

Molecular Structure and Physicochemical
Properties

4-Methylpent-2-ynoic acid is an organic compound with the molecular formula CeHsO2[1][2].
Its structure is characterized by a five-carbon chain containing a carbon-carbon triple bond (an
alkyne) between carbons 2 and 3, a carboxylic acid group at the C1 position, and a methyl
branch at C4, forming an isopropyl group.
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Chemical Structure

The structural formula provides the basis for all theoretical predictions regarding the molecule's
behavior.

Figure 1: 2D structure of 4-Methylpent-2-ynoic acid.

Predicted Physicochemical Data

The following table summarizes key physicochemical properties derived from computational
models and empirical rules for the functional groups present. These values are theoretical and
await experimental verification.

Property Predicted Value Source | Method
Molecular Formula CeHsO2 (PubChem)[1][2]

Molecular Weight 112.13 g/mol (Calculated)

Monoisotopic Mass 112.05243 Da (PubChem)[2]

XlogP 15 (PubChemlLite, Predicted)[2]

(Guidechem, from analogue)

Topological Polar Surface Area  37.3 A2

[3]

Hydrogen Bond Donors 1 (Calculated)

Hydrogen Bond Acceptors 2 (Calculated)[3]

Rotatable Bond Count 2 (Calculated)[3]

Predicted pKa ~4.5 (Estimated from similar acids)

Theoretical Spectroscopic Characterization

While experimental spectra for 4-methylpent-2-ynoic acid are not publicly available, its

structure allows for the prediction of its key spectroscopic features. This analysis is crucial for

guiding the characterization of this molecule should it be synthesized. The following predictions

are based on established principles of spectroscopy.[4]
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'H NMR Spectroscopy (Proton NMR)

o Carboxylic Acid (-COOH): A broad singlet is expected in the downfield region, typically
between & 10-13 ppm. The chemical shift can vary with solvent and concentration.

* |Isopropyl Methine (—CH(CH?s)2): A septet is predicted around & 2.8-3.2 ppm, coupled to the
six equivalent methyl protons.

e |Isopropyl Methyls (—CH(CHs)2): A doublet is expected around & 1.2-1.4 ppm, integrating to 6
protons, coupled to the single methine proton.

13C NMR Spectroscopy (Carbon NMR)

Carbonyl (—C=0): The carboxylic acid carbon is expected to appear significantly downfield,
around 6 160-175 ppm.

o Alkynyl Carbons (—C=C-): The two sp-hybridized carbons of the alkyne will appear in the o
70-90 ppm range. The carbon closer to the carboxylic acid (C2) will likely be slightly more
downfield than C3.

 Isopropyl Methine (—CH(CHs)2): This carbon is predicted to have a chemical shift in the & 25-
35 ppm range.

 Isopropyl Methyls (-CH(CHs)2): The two equivalent methyl carbons are expected to resonate
around 0 20-25 ppm.

Infrared (IR) Spectroscopy

e O—H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from
approximately 2500 to 3300 cm~1, characteristic of the hydrogen-bonded hydroxyl group in a
carboxylic acid dimer.

e C=0 Stretch (Carbonyl): A strong, sharp absorption should appear in the range of 1700—
1725 cm~1,

e C=C Stretch (Alkyne): A weak to medium, sharp absorption is predicted in the 2210-2260
cm~1region. For an internal alkyne like this, the peak may be weak.
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o C-H Stretch (sp?®): Absorptions are expected just below 3000 cm~?* (around 2870-2960
cm™1).

Proposed Synthesis and Reactivity Profile

Alkynoic acids are valuable synthetic intermediates used in the production of fine chemicals,
pharmaceuticals, and bioactive compounds.[5]

Plausible Synthetic Pathway

A robust and common method for the synthesis of a,[3-alkynoic acids is the carboxylation of a
terminal alkyne.[5] A plausible route to 4-methylpent-2-ynoic acid would, therefore, start from
the commercially available 3-methyl-1-butyne.

Protocol: Synthesis via Carboxylation of 3-Methyl-1-butyne

o Deprotonation: Dissolve 3-methyl-1-butyne in a dry, aprotic solvent like tetrahydrofuran
(THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C. Add one
equivalent of a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the lithium
acetylide in situ.

o Carboxylation: Bubble dry carbon dioxide (COz) gas through the solution or pour the
acetylide solution over crushed dry ice. This reaction forms the lithium carboxylate salt.

o Acidic Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction
by adding an aqueous acid solution (e.g., 1M HCI) until the solution is acidic (pH ~2).

o Extraction and Purification: Extract the aqueous layer with an organic solvent like diethyl
ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further
purification can be achieved via column chromatography or distillation.
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Step 2 & 3: Carboxylation & Workup

Lithium Acetylide |—--F---

Step 1: Deprotonation

2. COz2 (Dry Ice)

3. Hs0* Workup 4-Methylpent-2-ynoic acid

1. n-BulLi, THF, -78°C

3-Methyl-1-butyne [

Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for 4-Methylpent-2-ynoic acid.

Expected Chemical Reactivity

The dual functionality of an alkyne and a carboxylic acid makes this molecule a versatile
substrate for various transformations.

o Decarboxylative Reactions: Alkynoic acids can serve as stable surrogates for terminal
alkynes through in-situ decarboxylation, which is a significant strategy in click chemistry and
cross-coupling reactions.[5]

o Metal-Catalyzed Reactions: The alkyne moiety is susceptible to a wide range of metal-
catalyzed reactions. Gold (Au) and other carbophilic metals are known to catalyze the
cycloisomerization of alkynoic acids to form unsaturated lactone rings, which are common
motifs in natural products.[6][7][8][9]

o Cascade Reactions: The molecule is a prime candidate for cascade reactions where an
initial metal-catalyzed intramolecular hydrocarboxylation triggers subsequent reactions with
dinucleophiles, leading to complex heterocyclic structures in a single pot.[6][7]

o Standard Carboxylic Acid Reactions: The carboxyl group can undergo esterification,
conversion to an acid chloride, or reduction to the corresponding alcohol, providing further
avenues for synthetic diversification.

Potential Applications and Biological Significance

While no specific biological activity has been documented for 4-methylpent-2-ynoic acid, the
structural motifs it contains are of high interest in medicinal chemistry. Alkynoic acids are
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recognized as important intermediates for producing bioactive compounds and complex
molecules.[5] The development of synthetic organic compounds is a key area of research for
new therapeutic agents, including anticancer and antibacterial drugs.[10] The reactivity profile
of 4-methylpent-2-ynoic acid makes it a potential building block for generating libraries of
novel compounds for high-throughput screening.

Safety and Handling

No specific material safety data sheet (MSDS) exists for 4-methylpent-2-ynoic acid. However,
based on its functional groups, it must be handled with the precautions appropriate for a
corrosive and potentially combustible organic acid.[11]

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a
face shield, and a lab coat.[11][12] All handling should be performed in a well-ventilated fume
hood to avoid inhalation of vapors.[13]

o Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
[12][14] Containers should be tightly closed.[13] It should be stored away from incompatible
materials such as strong bases, oxidizing agents, and metals, which can be corroded by
acids.[11][12]

o Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite)
and dispose of as hazardous chemical waste according to local regulations.[14] Do not allow
it to enter sewers or waterways.[14]

Conclusion

4-Methylpent-2-ynoic acid, while not extensively studied experimentally, presents a
compelling theoretical profile. Its structure suggests predictable spectroscopic signatures that
would enable its unambiguous identification. The molecule is accessible through established
synthetic methodologies, such as the carboxylation of the corresponding terminal alkyne. Its
rich reactivity, stemming from the interplay between the alkyne and carboxylic acid groups,
positions it as a versatile building block for constructing more complex molecular architectures,
particularly through modern metal-catalyzed cascade reactions. This guide serves as a
foundational document to stimulate and support future research into the synthesis,
characterization, and application of this and related acetylenic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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